Indolelactic acid

描述

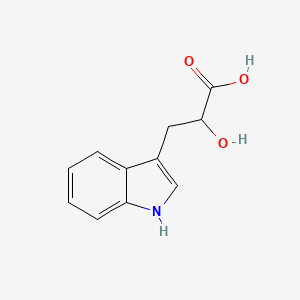

Structure

3D Structure

属性

IUPAC Name |

2-hydroxy-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-10(11(14)15)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,10,12-13H,5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGILAAMKEQUXLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862758 | |

| Record name | Indole-3-lactic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1821-52-9, 832-97-3 | |

| Record name | Indole-3-lactic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1821-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1)-alpha-Hydroxy-1H-indole-3-propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000832973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-3-lactic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001821529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-3-lactic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-α-hydroxy-1H-indole-3-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(indol-3-yl)lactic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.770 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDOLE-3-LACTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SW11R7M7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biological Significance of Indolelactic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-lactic acid (ILA), a key metabolite of the essential amino acid tryptophan produced by the gut microbiota, is emerging as a critical signaling molecule in host physiology and pathology. This document provides a comprehensive overview of the biological significance of ILA, focusing on its multifaceted roles in immunomodulation, neurological function, and gut homeostasis. Primarily acting as a ligand for the aryl hydrocarbon receptor (AhR), ILA orchestrates complex signaling cascades that influence immune cell differentiation, inflammatory responses, and intestinal barrier integrity. Recent evidence also highlights AhR-independent mechanisms, particularly in the context of cancer metabolism. This guide synthesizes current knowledge, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways to support further research and therapeutic development.

Introduction

The gut microbiome plays a pivotal role in human health, largely through the production of a diverse array of metabolites that interact with host systems. Among these, tryptophan derivatives have garnered significant attention for their potent biological activities. Indole-3-lactic acid (ILA) is a prominent product of tryptophan metabolism by various commensal bacteria, including species of Bifidobacterium, Lactobacillus, and Akkermansia[1][2][3]. Initially recognized for its anti-inflammatory properties, the functional repertoire of ILA is now understood to be much broader, encompassing neuroprotection, anticancer effects, and the fortification of the intestinal barrier[4][5][6]. This document aims to provide an in-depth technical resource on the biological significance of ILA, detailing its mechanisms of action and summarizing the experimental evidence that underpins our current understanding.

Biosynthesis of Indolelactic Acid

ILA is synthesized from dietary tryptophan by specific members of the gut microbiota. The primary pathway involves a two-step enzymatic conversion. First, tryptophan is converted to indole-3-pyruvic acid (IPyA) by an aromatic amino acid aminotransferase. Subsequently, IPyA is reduced to ILA by an indolelactate dehydrogenase[7]. Several bacterial species residing in the human gut, particularly Bifidobacterium and Lactobacillus, are known to produce ILA[2][8].

Biological Roles and Mechanisms of Action

ILA exerts its biological effects through multiple mechanisms, most notably through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. However, AhR-independent activities are also being uncovered.

Immunomodulation

A primary function of ILA is the regulation of the immune system. As an AhR agonist, ILA plays a crucial role in maintaining immune homeostasis in the gut and systemically[9][10][11].

-

Anti-inflammatory Effects: ILA has been shown to attenuate inflammatory responses in various cell types. In intestinal epithelial cells, ILA can inhibit the production of pro-inflammatory cytokines like IL-8 and TNF-α induced by stimuli such as lipopolysaccharide (LPS) or TNF-α[1][12][13]. This effect is often mediated by the activation of AhR and the subsequent modulation of downstream pathways like NF-κB[10][14].

-

Immune Cell Differentiation: ILA influences the differentiation of immune cells. It has been reported to support the balance of Th17/Treg cells by reprogramming CD4+ T cells and inhibiting the polarization of pro-inflammatory Th17 cells[9].

-

Innate Lymphoid Cells (ILCs): ILA can activate group 3 innate lymphoid cells (ILC3s) through AhR signaling, leading to the production of IL-22[11]. IL-22 is critical for maintaining intestinal barrier function and protecting against pathogens[11][15].

Neurological Effects

Emerging evidence suggests that ILA can cross the blood-brain barrier and exert neuroprotective effects[7][16].

-

Neuroprotection: ILA has demonstrated neuroprotective properties in models of Alzheimer's disease and ischemic stroke[5][6]. In the context of Alzheimer's, ILA derived from gut microbes has been shown to reduce amyloidopathy through the activation of AhR signaling in microglia and astrocytes[5]. In ischemic stroke models, ILA activates the AhR-Nrf2 pathway, leading to the upregulation of antioxidant enzymes and inhibition of ferroptosis[6].

-

Neuronal Differentiation: Studies using PC12 cells have shown that ILA can enhance nerve growth factor (NGF)-induced neurite outgrowth, suggesting a role in neuronal development and regeneration[17][18]. This process appears to be mediated through the TrkA/ERK/CREB signaling pathway and is also influenced by AhR activation[17].

Intestinal Barrier Function

ILA contributes to the maintenance of gut homeostasis by strengthening the intestinal barrier.

-

Tight Junction Proteins: ILA promotes the expression of tight junction proteins such as ZO-1, occludin, and claudin-1 in intestinal epithelial cells. This action helps to reduce intestinal permeability and prevent the translocation of harmful substances from the gut lumen into circulation[14][19].

-

AhR-Nrf2 Pathway: The protective effects of ILA on the intestinal barrier are often mediated through the AhR and the downstream nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[1][14][19]. Activation of this pathway enhances the antioxidant capacity of epithelial cells and reduces inflammation[14].

Anti-Cancer Activity

Recent research has uncovered a role for ILA in cancer, particularly colorectal cancer (CRC).

-

Inhibition of Tumor Growth: Exogenous administration of ILA has been shown to suppress the development of CRC in mouse models[4][20]. In vitro experiments have demonstrated that ILA can inhibit the proliferation, migration, and anti-apoptotic capabilities of tumor cells[4][21].

-

Metabolic Reprogramming: Interestingly, the anti-cancer effects of ILA in CRC appear to be independent of AhR. Instead, ILA directly occupies the phosphorylation sites of STAT3, leading to a reduction in phosphorylated STAT3 levels. This, in turn, inhibits the expression of hexokinase 2 (HK2), a key enzyme in glycolysis, thereby downregulating glucose metabolism in cancer cells[4][20][21].

-

Epigenetic Regulation of Anti-Tumor Immunity: In the context of CRC, ILA derived from Lactobacillus plantarum has been found to enhance CD8+ T cell immunity against tumors through epigenetic mechanisms. It promotes IL-12a production in dendritic cells by increasing H3K27ac binding at enhancer regions of the IL12a gene[8].

Key Signaling Pathway: Aryl Hydrocarbon Receptor (AhR) Activation

The most well-characterized mechanism of action for ILA is the activation of the AhR signaling pathway.

Upon entering the cell, ILA binds to the AhR, which is located in the cytoplasm in a complex with chaperone proteins. Ligand binding induces a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the AhR into the nucleus. In the nucleus, AhR dimerizes with the AhR nuclear translocator (ARNT). This heterodimeric complex then binds to specific DNA sequences known as dioxin response elements (DREs) in the promoter regions of target genes, thereby modulating their transcription[10]. Target genes of the AhR pathway include cytochrome P450 enzymes (e.g., CYP1A1), as well as genes involved in immune regulation (e.g., IL-22) and antioxidant responses (e.g., Nrf2)[1][10].

Quantitative Data Summary

The biological effects of ILA are concentration-dependent. The following tables summarize key quantitative data from the literature.

Table 1: In Vitro Effective Concentrations of ILA

| Cell Type | Assay | Effective Concentration | Observed Effect | Citation(s) |

| H4 (immature enterocytes) | IL-1β induced IL-8 secretion | 1 µM, 5 µM, 20 µM | Significant anti-inflammatory effect | [22] |

| RAW blue macrophages | LPS-induced inflammation | 0.1-10 mM | Significant inhibition of inflammation | [1][12] |

| Caco-2 cells | LPS-induced inflammation | 0.1-10 mM | Significant inhibition of inflammation | [12] |

| Caco-2 cells | AhR and Nrf2 activation | 10 mM | Activation of AhR and downstream Nrf2 pathway | [12] |

| HT-29 cells | TNF-α induced inflammation | 0.1-10 mM | Inhibition of inflammation | [1][12] |

| PC12 cells | NGF-induced neurite outgrowth | 100 nM | Most prominent enhancement of neurite outgrowth | [18] |

Table 2: In Vivo Production and Administration of ILA

| Model | Administration/Measurement | Concentration/Dose | Key Finding | Citation(s) |

| Mouse Model | Engineered E. coli Nissle 1917 | 73.4 ± 47.2 nmol/g (fecal) | In vivo production of ILA | |

| Mouse Model | Engineered E. coli Nissle 1917 | 149 ± 123.6 nmol/g (cecal) | In vivo production of ILA | |

| C57BL/6 mice (immature) | Gavage feeding | 10 µM (5 µL) for 5 days | Upregulated innate immune response genes | [12] |

| Human Gut Microbiota (in vitro) | ILA intervention | 172 mg/L | Increased abundance of Bifidobacterium and Faecalibacterium | [23][24] |

Experimental Protocols

This section outlines common methodologies used to study the biological effects of this compound.

Quantification of ILA in Biological Samples

The quantification of ILA and other tryptophan metabolites is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-performance liquid chromatography (HPLC) with fluorescence detection.

-

Sample Preparation:

-

Plasma/Serum: Proteins are precipitated using a solvent like acetonitrile (B52724) or methanol. The supernatant is then collected, dried, and reconstituted in a suitable solvent for analysis[25][26].

-

Fecal/Tissue Samples: Samples are homogenized in a suitable buffer, followed by extraction with an organic solvent. The extract is then centrifuged, and the supernatant is processed for analysis[27].

-

-

LC-MS/MS Analysis:

-

Chromatography: Separation is achieved on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase typically consisting of water with an additive (e.g., formic acid) and an organic solvent (e.g., acetonitrile)[25][28].

-

Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode with electrospray ionization (ESI), often in negative ion mode[27][28]. Specific precursor-to-product ion transitions are monitored for ILA and internal standards.

-

Cell-Based Assays for AhR Activation

-

Reporter Gene Assays: Cells (e.g., HepG2) are transfected with a plasmid containing a luciferase reporter gene under the control of a DRE promoter. Cells are then treated with ILA, and AhR activation is quantified by measuring luciferase activity.

-

Target Gene Expression Analysis: Cells are treated with ILA for a specified period. RNA is then extracted, reverse-transcribed to cDNA, and the expression of AhR target genes (e.g., CYP1A1) is measured using quantitative real-time PCR (qPCR).

-

Western Blotting: Protein lysates from ILA-treated cells are analyzed by Western blotting to detect the expression levels of AhR and downstream proteins like Nrf2[17].

In Vivo Models

-

DSS-Induced Colitis Model: To study the anti-inflammatory effects of ILA in the gut, mice are administered dextran (B179266) sodium sulfate (B86663) (DSS) in their drinking water to induce colitis. ILA can be administered orally (gavage) or through other routes, and disease severity is assessed by monitoring body weight, stool consistency, and colon histology[11][14].

-

AOM/DSS Colorectal Cancer Model: For cancer studies, mice are treated with azoxymethane (B1215336) (AOM) followed by cycles of DSS to induce colitis-associated colorectal cancer. The effect of ILA administration on tumor number, size, and progression is then evaluated[4][29].

Conclusion and Future Directions

This compound is a pleiotropic microbial metabolite with profound implications for human health. Its ability to modulate the immune system, protect the nervous system, maintain gut barrier integrity, and influence cancer metabolism underscores its potential as a therapeutic agent. The activation of the AhR pathway is central to many of its beneficial effects, but emerging research on AhR-independent mechanisms is expanding our understanding of its functional diversity.

For drug development professionals, ILA and its derivatives represent a promising avenue for the development of novel therapies for inflammatory bowel disease, neurodegenerative disorders, and certain types of cancer. Future research should focus on elucidating the full spectrum of ILA's molecular targets, understanding the factors that regulate its production by the gut microbiota, and conducting clinical trials to validate its therapeutic efficacy in human populations. The continued exploration of this fascinating molecule holds great promise for advancing our ability to harness the power of the microbiome for disease prevention and treatment.

References

- 1. researchgate.net [researchgate.net]

- 2. Production of Indole-3-Lactic Acid by Bifidobacterium Strains Isolated fromHuman Infants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Indole-3-lactic acid suppresses colorectal cancer via metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microbiome-derived indole-3-lactic acid reduces amyloidopathy through aryl-hydrocarbon receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indole lactic acid derived from Akkermansia muciniphila activates the aryl hydrocarbon receptor to inhibit ferroptosis in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lactobacillus plantarum-derived indole-3-lactic acid ameliorates colorectal tumorigenesis via epigenetic regulation of CD8+ T cell immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. pnas.org [pnas.org]

- 11. Lactobacillus-derived indole-3-lactic acid ameliorates colitis in cesarean-born offspring via activation of aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. Indole-3-Lactic Acid, a Tryptophan Metabolite of Lactiplantibacillus plantarum DPUL-S164, Improved Intestinal Barrier Damage by Activating AhR and Nrf2 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dual Role of Indoles Derived From Intestinal Microbiota on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Potential Effects of Indole-3-Lactic Acid, a Metabolite of Human Bifidobacteria, on NGF-Induced Neurite Outgrowth in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Indole-3-lactic acid suppresses colorectal cancer via metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Indole-3-lactic acid, a metabolite of tryptophan, secreted by Bifidobacterium longum subspecies infantis is anti-inflammatory in the immature intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. The Effect of Indole-3-Lactic Acid from Lactiplantibacillus plantarum ZJ316 on Human Intestinal Microbiota In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Determination of Indolepropionic Acid and Related Indoles in Plasma, Plasma Ultrafiltrate, and Saliva - PMC [pmc.ncbi.nlm.nih.gov]

- 27. par.nsf.gov [par.nsf.gov]

- 28. mdpi.com [mdpi.com]

- 29. Gut microbiota derived indole-3-acetic acid ameliorates precancerous inflammatory intestinal milieu to inhibit tumorigenesis through IL-35 - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Natural Provenance of Indole-3-Lactic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-lactic acid (ILA), a tryptophan-derived metabolite, has emerged as a significant signaling molecule in host-microbiome interactions, with profound implications for immunology, oncology, and metabolic diseases. This technical guide provides an in-depth exploration of the discovery and natural origins of ILA. It details its biosynthesis by commensal microorganisms, quantifies its presence in various biological matrices, and elucidates the intricate signaling pathways it modulates. Furthermore, this guide furnishes detailed experimental protocols for the extraction, quantification, and functional analysis of ILA, serving as a comprehensive resource for researchers and professionals in the field of drug development and life sciences.

Discovery and Natural Occurrence

The discovery of Indole-3-lactic acid is intrinsically linked to the study of microbial metabolism. Early investigations into the metabolic fate of the essential amino acid tryptophan by gut-resident microorganisms led to the identification of a diverse array of indole-containing compounds. Among these, ILA was identified as a significant product of tryptophan metabolism by various bacterial species, particularly those belonging to the genera Bifidobacterium and Lactobacillus.[1][2][3] These bacteria are prominent members of the human gut microbiota, especially in infants, suggesting an early-life role for ILA in host-microbe communication.[2][3]

Subsequent research has confirmed the widespread presence of ILA in various natural environments where these microorganisms thrive. It is now recognized as a key metabolite in the gut microbiome, and has also been detected in fermented foods, human plasma, and feces.[4][5] The concentration of ILA in these biological matrices can vary significantly depending on dietary tryptophan intake, the composition of the gut microbiota, and the host's health status.[4]

Biosynthesis of Indole-3-Lactic Acid

The primary route for the production of Indole-3-lactic acid in nature is through the microbial metabolism of tryptophan. This biosynthetic pathway involves a two-step enzymatic conversion.

First, dietary tryptophan is converted to indole-3-pyruvic acid (IPA) by the action of an aromatic amino acid aminotransferase. Subsequently, IPA is reduced to ILA by an indolelactate dehydrogenase.[6] Several species of gut bacteria, including Bifidobacterium longum, Bifidobacterium breve, Bifidobacterium bifidum, and various Lactobacillus species, possess the enzymatic machinery necessary for this conversion.[1][2][3]

The following diagram illustrates the microbial biosynthetic pathway of Indole-3-lactic acid from tryptophan.

Quantitative Data on Indole-3-Lactic Acid Occurrence

The concentration of Indole-3-lactic acid varies considerably across different biological samples and conditions. The following tables summarize quantitative data from various studies.

Table 1: Concentration of Indole-3-Lactic Acid in Bacterial Culture Supernatants

| Bacterial Species | Strain | Culture Medium | ILA Concentration (µg/mL) | Reference |

| Bifidobacterium bifidum | ATCC 29521T | MRS | 4.9 ± 0.4 | [1] |

| Bifidobacterium bifidum | NITE BP-02429 | MRS | 3.4 ± 0.5 | [1] |

| Bifidobacterium bifidum | NITE BP-02431 | MRS | 2.4 ± 0.1 | [1] |

| Bifidobacterium breve | ATCC 15700T | MRS | 2.0 ± 0.2 | [1] |

| Bifidobacterium breve | FERM BP-11175 | MRS | 2.6 ± 0.3 | [1] |

| Bifidobacterium longum subsp. longum | ATCC 15707T | MRS | 1.3 ± 0.1 | [1] |

| Bifidobacterium longum subsp. infantis | ATCC 15697T | MRS | 3.1 ± 0.3 | [1] |

| Lactiplantibacillus plantarum | ZJ316 | MRS | 43.14 | [5] |

Table 2: Concentration of Indole-3-Lactic Acid in Human Fecal and Plasma Samples

| Sample Type | Condition | ILA Concentration | Reference |

| Feces | Healthy Controls | Significantly higher than CRC patients | [4] |

| Feces | Colorectal Cancer (CRC) Patients | Significantly lower than healthy controls | [4] |

| Feces | Ulcerative Colitis (UC) Patients | Lower levels observed | [7] |

Signaling Pathways Modulated by Indole-3-Lactic Acid

Indole-3-lactic acid exerts its biological effects primarily through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[7] Upon binding ILA, AhR translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, thereby modulating their expression.

The activation of AhR by ILA initiates a cascade of downstream signaling events, influencing several key cellular pathways, including the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), Hypoxia-Inducible Factor (HIF), and Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The following diagram depicts the canonical AhR signaling pathway initiated by ILA.

Crosstalk with NF-κB, HIF, and Nrf2 Signaling Pathways

The activation of AhR by ILA leads to intricate crosstalk with other major signaling pathways, resulting in a complex network of cellular responses.

-

NF-κB Pathway: ILA, through AhR, has been shown to suppress the pro-inflammatory NF-κB signaling pathway.[7] This is a key mechanism underlying the anti-inflammatory effects of ILA.

-

HIF Pathway: ILA has also been demonstrated to downregulate the Hypoxia-Inducible Factor (HIF) signaling pathway, which is often activated in inflammatory conditions and cancer.[7]

-

Nrf2 Pathway: Conversely, ILA can activate the Nrf2 pathway, a master regulator of the antioxidant response. This activation enhances the expression of cytoprotective genes, contributing to the protective effects of ILA against oxidative stress.

The following diagram illustrates the interplay between AhR, NF-κB, HIF, and Nrf2 signaling in response to ILA.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of Indole-3-lactic acid.

Extraction of Indole-3-Lactic Acid from Bacterial Culture Supernatants

Objective: To extract ILA from the liquid culture medium of ILA-producing bacteria for subsequent quantification.

Materials:

-

Bacterial culture grown in a suitable medium (e.g., MRS broth)

-

Centrifuge

-

0.22 µm syringe filters

-

Methanol

-

Vortex mixer

-

-80°C freezer

Procedure:

-

Grow the bacterial strain of interest in the appropriate liquid medium to the desired growth phase.

-

Harvest the culture by centrifugation at 10,000 x g for 10 minutes at 4°C to pellet the bacterial cells.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.

-

To 1 volume of the filtered supernatant, add 1 volume of ice-cold methanol.

-

Vortex the mixture thoroughly.

-

Store the mixture at -80°C until analysis.[6]

Quantification of Indole-3-Lactic Acid by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Objective: To accurately quantify the concentration of ILA in biological samples.

Instrumentation:

-

HPLC system coupled to a tandem mass spectrometer (e.g., LC-MS/MS)

-

C18 reversed-phase column

Reagents:

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

ILA analytical standard

-

Internal standard (e.g., 13C-labeled ILA)

Procedure:

-

Sample Preparation: Thaw the extracted samples (from section 5.1) on ice. Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an HPLC vial.

-

Chromatographic Separation:

-

Inject a defined volume of the sample onto the C18 column.

-

Use a gradient elution program with Mobile Phases A and B. A typical gradient might start with a high percentage of A, gradually increasing the percentage of B to elute the analytes.

-

Set the column temperature and flow rate according to the specific column and instrument recommendations.[8]

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in negative ion mode.

-

Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for ILA and the internal standard. For ILA, a common transition is m/z 204.08 -> 130.06.

-

-

Quantification:

The following diagram outlines the general workflow for the quantification of ILA.

Conclusion

The discovery of Indole-3-lactic acid as a key microbial metabolite has opened new avenues for understanding the complex interplay between the gut microbiota and host physiology. Its production by commensal bacteria and its ability to modulate critical signaling pathways highlight its potential as a therapeutic agent and a biomarker for various diseases. The methodologies and data presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the multifaceted roles of ILA in health and disease. Continued investigation into the precise mechanisms of action and the factors regulating its production will be crucial for translating our understanding of this fascinating molecule into novel therapeutic strategies.

References

- 1. Production of Indole-3-Lactic Acid by Bifidobacterium Strains Isolated fromHuman Infants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Production of Indole-3-Lactic Acid by Bifidobacterium Strains Isolated fromHuman Infants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Indole-3-lactic acid suppresses colorectal cancer via metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Human gut-associated Bifidobacterium species salvage exogenous indole, a uremic toxin precursor, to synthesize indole-3-lactic acid via tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Indolelactic Acid: A Technical Guide on the Tryptophan Metabolite

Abstract

Indole-3-lactic acid (ILA), a key metabolite of the essential amino acid tryptophan, is emerging as a critical signaling molecule in host-microbiome interactions. Produced predominantly by gut commensal bacteria such as Bifidobacterium and Lactobacillus, ILA exerts a wide range of physiological effects, including potent anti-inflammatory, immunomodulatory, and barrier-enhancing functions.[1] Its primary mechanism of action involves the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a crucial role in maintaining intestinal homeostasis.[2][3] This technical guide provides an in-depth overview of ILA, consolidating current knowledge on its biosynthesis, signaling pathways, and physiological roles. It summarizes quantitative data, presents detailed experimental protocols for its study, and offers visualizations of key pathways and workflows to support researchers, scientists, and drug development professionals in this rapidly advancing field.

Introduction to Indolelactic Acid (ILA)

Tryptophan metabolism occurs via three major routes: the kynurenine (B1673888) pathway, the serotonin (B10506) pathway, and the indole (B1671886) pathway, the last of which is primarily driven by the gut microbiota.[4][5] Within the indole pathway, bacteria convert dietary tryptophan into a variety of bioactive molecules, including indole, indole-3-acetic acid (IAA), indole-3-propionic acid (IPA), and indole-3-lactic acid (ILA).[1][6] These metabolites act as crucial signaling molecules between the microbiome and the host.[1]

ILA, in particular, has garnered significant attention for its therapeutic potential. It is recognized as a potent ligand for the Aryl Hydrocarbon Receptor (AhR), through which it modulates various cellular processes.[3][7] Research has linked ILA to the amelioration of inflammatory conditions such as necrotizing enterocolitis (NEC) and inflammatory bowel disease (IBD), the enhancement of intestinal barrier integrity, and even neuroprotective effects.[2][3][8] This guide delves into the technical details underpinning the function and analysis of this important metabolite.

Biosynthesis of ILA from Tryptophan

The production of ILA is a multi-step enzymatic process carried out by specific species of the gut microbiota. While host cells can metabolize tryptophan through the kynurenine and serotonin pathways, the conversion to indole derivatives like ILA is exclusive to bacteria.[5]

The primary pathway for ILA synthesis involves two key steps:

-

Transamination: Tryptophan is first converted to indole-3-pyruvic acid (IPyA) by an aromatic amino acid aminotransferase.[9][10]

-

Reduction: IPyA is then reduced to ILA by a phenyllactate dehydrogenase or a similar reductase enzyme.[6][9]

Several bacterial genera are known to produce ILA, with notable contributions from:

-

Bifidobacterium : Particularly infant-resident species like B. longum subsp. infantis and B. breve are significant producers.[2][9]

-

Lactobacillus : Species such as Lactiplantibacillus plantarum and Lactobacillus acidophilus are also capable of synthesizing ILA.[7][11][12]

-

Clostridium : Certain species within this genus can also contribute to the gut's ILA pool.[13]

The abundance of these bacteria and the availability of dietary tryptophan are critical factors determining the concentration of ILA in the gut.

Physiological Roles and Therapeutic Potential

ILA engages in host-microbe crosstalk primarily through the activation of the Aryl Hydrocarbon Receptor (AhR), leading to a variety of downstream effects that contribute to intestinal and systemic homeostasis.[14]

-

Immune Modulation: ILA has demonstrated significant anti-inflammatory properties. In immature intestinal enterocytes, it can reduce the inflammatory response to IL-1β stimulation by preventing the transcription of the cytokine IL-8.[2] In models of colitis, ILA alleviates inflammation by inhibiting the production of epithelial chemokines (CCL2/7), which reduces the accumulation of inflammatory macrophages.[3]

-

Intestinal Barrier Enhancement: ILA strengthens the intestinal barrier, a critical function for preventing the translocation of harmful substances. It promotes the expression of tight junction proteins like ZO-1, occludin, and claudin-1.[7] This effect is mediated through the AhR and the downstream activation of the Nrf2 signaling pathway.[7][15]

-

Neuroprotection: Emerging evidence suggests ILA plays a role in the gut-brain axis. Studies have shown that ILA can promote neurite outgrowth in PC12 cells and may possess neuroprotective properties.[14][16] Microbiome-derived ILA has also been linked to the reduction of amyloidopathy in mouse models of Alzheimer's disease, an effect mediated by AhR activation in microglia and astrocytes.[8]

-

Disease Amelioration: The protective functions of ILA give it therapeutic potential for several conditions. It has been identified as a key molecule in the prevention of necrotizing enterocolitis (NEC) in premature infants.[2] Its ability to reduce intestinal inflammation suggests its use in treating inflammatory bowel diseases (IBD).[3][11] Furthermore, ILA has been shown to alleviate preeclampsia-like symptoms in mouse models by promoting endothelial cell functions.[17]

Signaling Pathways of this compound

The biological activities of ILA are predominantly mediated by its interaction with the Aryl Hydrocarbon Receptor (AhR). AhR is a ligand-activated transcription factor that senses a wide range of small molecules, including dietary components and microbial metabolites.[3]

The canonical AhR signaling pathway initiated by ILA proceeds as follows:

-

Ligand Binding: ILA enters the cell and binds to the cytosolic AhR, which is part of a protein complex.

-

Nuclear Translocation: Upon binding, the AhR translocates into the nucleus.

-

Dimerization: In the nucleus, AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT).[3]

-

DNA Binding and Gene Transcription: The ILA-AhR-ARNT complex binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, initiating their transcription.[3]

Downstream effects of ILA-mediated AhR activation are context-dependent but include:

-

Inhibition of NF-κB Signaling: ILA-activated AhR can suppress pro-inflammatory pathways, such as the NF-κB pathway, leading to reduced production of inflammatory cytokines like IL-8 and chemokines like CCL2/7.[3][7]

-

Activation of Nrf2 Pathway: AhR activation can lead to the upregulation of the Nrf2 signaling pathway, which controls the expression of antioxidant and cytoprotective genes, helping to mitigate oxidative stress.[7][18]

-

Modulation of STAT1 Signaling: ILA has been shown to regulate the STAT1 signaling pathway, which is involved in immune responses.[2][19]

-

Promotion of IL-22 Production: In innate lymphoid cells (ILCs), AhR activation by indole derivatives promotes the secretion of IL-22, a cytokine crucial for intestinal barrier function and epithelial repair.[11]

Quantitative Data Summary

Quantitative analysis is essential for understanding the physiological relevance of ILA. The tables below summarize reported concentrations and production levels from various studies.

Table 1: ILA Production by Probiotic Bacteria

| Bacterial Strain | Culture Conditions | ILA Concentration | Reference |

|---|---|---|---|

| Lactiplantibacillus plantarum ZJ316 | MRS Broth | 43.14 µg/mL | [20] |

| Bifidobacterium longum subsp. infantis ATCC15697 | N/A | 33.12 µg/mL | [12] |

| Various Lactobacillus species | N/A | 4.30–30.70 mg/L | [12] |

| Engineered E. coli Nissle 1917 (in vivo) | Mouse Model | 73.4 ± 47.2 nmol/g (fecal) | [21] |

| Engineered E. coli Nissle 1917 (in vivo) | Mouse Model | 149 ± 123.6 nmol/g (cecal) |[21] |

Table 2: Effective Concentrations of ILA in In Vitro Experiments

| Cell Type | Experimental Model | ILA Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| H4 Cells (Immature Enterocytes) | IL-1β induced inflammation | 1 µM, 5 µM, 20 µM | Reduction of IL-8 secretion | [2] |

| HT-29 Cells (Colon Adenocarcinoma) | LPS-induced barrier damage | N/A (as part of supernatant) | Alleviation of barrier damage, activation of AhR/Nrf2 | [7] |

| SW480 Cells (Colon Adenocarcinoma) | LPS-induced inflammation | 200 µM | Downregulation of HIF and NF-κB pathways | [3] |

| PC12 Cells (Pheochromocytoma) | NGF-induced neurite outgrowth | N/A | Enhancement of neurite growth |[16] |

Table 3: ILA Concentrations in Biological Samples

| Sample Type | Condition | ILA Concentration (Mean ± SD) | Reference |

|---|---|---|---|

| Human Plasma | Healthy | N/A (reported for first time, no mean value given) | [22] |

| Human Saliva | Healthy | N/A (reported for first time, no mean value given) | [22] |

| Human Plasma (Indoleacetic Acid for comparison) | Healthy | 1.54 ± 0.59 µmol/L |[23] |

Analytical Methodologies

The accurate detection and quantification of ILA in complex biological matrices is critical for research and clinical applications. The gold-standard technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.

Sample Preparation: The choice of sample preparation method is crucial to remove interfering substances and concentrate the analyte.

-

Protein Precipitation: A common first step for plasma or serum samples, using solvents like methanol (B129727) or acetonitrile (B52724) to denature and precipitate proteins.[24][25]

-

Liquid-Liquid Extraction (LLE): Used to partition ILA from the aqueous sample matrix into an immiscible organic solvent.

-

Solid-Phase Extraction (SPE): A highly effective cleanup method where ILA is retained on a solid sorbent (e.g., C18, HLB) while impurities are washed away. The purified ILA is then eluted with a suitable solvent.[26]

-

Ultrafiltration: Used to separate free (unbound) ILA from protein-bound ILA in plasma by passing the sample through a molecular weight cut-off filter.[22]

LC-MS/MS Analysis:

-

Chromatography: Reversed-phase chromatography, typically using a C18 column, is employed to separate ILA from other tryptophan metabolites and matrix components.[26] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is common.[2][27]

-

Mass Spectrometry: Electrospray ionization (ESI) is the most common ionization source, operated in either positive or negative mode.[2] Detection is performed using a tandem mass spectrometer (e.g., triple quadrupole) in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the molecular weight of ILA) and monitoring for specific product ions generated by collision-induced dissociation, ensuring high specificity.[26]

Key Experimental Protocols

The following sections provide detailed, generalized methodologies for the quantification and functional assessment of ILA. These protocols are derived from published literature and should be optimized for specific experimental conditions.[2][9][24]

Protocol: Quantification of ILA in Bacterial Culture Supernatant using LC-MS/MS

Objective: To quantify the amount of ILA produced by a bacterial strain in liquid culture.

Materials:

-

Bacterial culture grown in appropriate broth (e.g., MRS broth for Lactobacillus)

-

ILA analytical standard

-

Deuterated ILA internal standard (ILA-d4)

-

Centrifuge tubes

-

0.22 µm syringe filters

-

Acetonitrile (ACN), HPLC grade

-

Formic Acid (FA), LC-MS grade

-

Ultrapure water

-

LC-MS/MS system with ESI source

Procedure:

-

Sample Collection: Inoculate the desired bacterial strain into liquid broth and culture under appropriate conditions. At the desired time point, collect a 1 mL aliquot of the culture.

-

Cell Removal: Centrifuge the aliquot at 10,000 x g for 10 minutes at 4°C to pellet the bacterial cells.

-

Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.

-

Internal Standard Spiking: Add the internal standard (e.g., ILA-d4) to the supernatant to a final concentration of 100 ng/mL to correct for matrix effects and variations in sample processing.

-

Protein Precipitation: Add 3 volumes of ice-cold acetonitrile (e.g., 900 µL ACN to 300 µL supernatant) to precipitate any remaining proteins. Vortex thoroughly.

-

Clarification: Incubate the mixture at -20°C for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Final Filtration: Collect the resulting supernatant and filter it through a 0.22 µm syringe filter into an LC-MS vial.

-

LC-MS/MS Analysis:

-

Inject 5-10 µL of the prepared sample onto a C18 column.

-

Use a mobile phase gradient: e.g., Mobile Phase A (0.1% FA in water) and Mobile Phase B (0.1% FA in ACN). Run a gradient from 5% to 95% B over 10 minutes.

-

Set the mass spectrometer to ESI negative mode.

-

Monitor the specific MRM transitions for ILA (e.g., m/z 204 -> 130) and the internal standard.

-

-

Quantification: Prepare a standard curve using the ILA analytical standard (e.g., 1-1000 ng/mL) in sterile culture medium, processed identically to the samples. Calculate the concentration of ILA in the samples by comparing the peak area ratio (ILA/ILA-d4) to the standard curve.

Protocol: In Vitro Assessment of ILA's Anti-inflammatory Effect

Objective: To determine if ILA can reduce the inflammatory response of intestinal epithelial cells (IECs) stimulated with a pro-inflammatory cytokine. This protocol is based on methods used to study NEC.[2]

Materials:

-

Human intestinal epithelial cells (e.g., H4 cells, HT-29, or Caco-2)

-

Cell culture plates (24-well)

-

Complete cell culture medium

-

Recombinant human IL-1β

-

Indole-3-lactic acid (ILA), sterile solution

-

Phosphate-Buffered Saline (PBS)

-

Human IL-8 ELISA kit

-

Cell lysis buffer and protein assay kit (for normalization)

Procedure:

-

Cell Seeding: Seed IECs into 24-well plates at a density that allows them to reach ~80-90% confluency on the day of the experiment. Culture for 24-48 hours.

-

ILA Pre-treatment:

-

Prepare working solutions of ILA in complete medium at various concentrations (e.g., 0 µM (vehicle control), 1 µM, 5 µM, 20 µM).

-

Aspirate the old medium from the cells and wash once with sterile PBS.

-

Add 500 µL of the ILA-containing medium (or vehicle control) to the appropriate wells.

-

Incubate the cells for 24 hours.

-

-

Inflammatory Stimulation:

-

Prepare a solution of IL-1β in complete medium at a concentration of 2 ng/mL.

-

To the wells already containing ILA, add IL-1β to a final concentration of 1 ng/mL. Do not add IL-1β to a set of negative control wells (media only) and ILA-only control wells.

-

Incubate for an additional 24 hours.

-

-

Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well. Centrifuge at 1,500 x g for 5 minutes to remove any cell debris and store at -80°C until analysis.

-

IL-8 Measurement: Quantify the concentration of the pro-inflammatory cytokine IL-8 in the collected supernatants using a commercial human IL-8 ELISA kit, following the manufacturer’s instructions.

-

Data Analysis:

-

Normalize the IL-8 concentrations to the total protein content of the cells in each well (optional but recommended). To do this, lyse the cells remaining in the plate and perform a protein assay (e.g., BCA assay).

-

Compare the IL-8 levels in the IL-1β + ILA treated groups to the group treated with IL-1β alone.

-

Use appropriate statistical tests (e.g., one-way ANOVA with post-hoc tests) to determine significance. A significant reduction in IL-8 secretion in the presence of ILA indicates an anti-inflammatory effect.

-

Conclusion and Future Directions

This compound, a tryptophan metabolite derived from the gut microbiota, is a pleiotropic signaling molecule with significant implications for host health. Its role as an AhR agonist underpins its ability to modulate immune responses, strengthen the intestinal barrier, and potentially influence the gut-brain axis. The data and protocols presented in this guide offer a framework for researchers to explore the multifaceted functions of ILA.

Future research should focus on several key areas:

-

Clinical Translation: Rigorous clinical trials are needed to validate the therapeutic potential of ILA or ILA-producing probiotics for conditions like IBD and NEC.

-

Mechanism of Action: While AhR is the primary receptor, further investigation into AhR-independent pathways and the precise downstream targets in different cell types is warranted.

-

Pharmacokinetics: A deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) of ILA is essential for its development as a therapeutic agent.

-

Dietary and Microbial Modulation: Research into how diet and specific probiotic/prebiotic interventions can reliably increase endogenous ILA production could lead to novel strategies for promoting health.

By continuing to unravel the complex biology of ILA, the scientific community can harness the power of this host-microbiome metabolite for the development of new diagnostics and therapeutics.

References

- 1. Modulation of immunity by tryptophan microbial metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole-3-lactic acid, a metabolite of tryptophan, secreted by Bifidobacterium longum subspecies infantis is anti-inflammatory in the immature intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. The tryptophan metabolic pathway of the microbiome and host cells in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Dual Role of Indoles Derived From Intestinal Microbiota on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indole-3-Lactic Acid, a Tryptophan Metabolite of Lactiplantibacillus plantarum DPUL-S164, Improved Intestinal Barrier Damage by Activating AhR and Nrf2 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Microbiome-derived indole-3-lactic acid reduces amyloidopathy through aryl-hydrocarbon receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Production of Indole-3-Lactic Acid by Bifidobacterium Strains Isolated fromHuman Infants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Lactobacillus-derived indole-3-lactic acid ameliorates colitis in cesarean-born offspring via activation of aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Effect of Indole-3-Lactic Acid from Lactiplantibacillus plantarum ZJ316 on Human Intestinal Microbiota In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tryptophan Metabolism: A Link Between the Gut Microbiota and Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Potential Effects of Indole-3-Lactic Acid, a Metabolite of Human Bifidobacteria, on NGF-Induced Neurite Outgrowth in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Indole-3-lactic acid derived from tryptophan metabolism alleviates the sFlt-1-induced preeclampsia-like phenotype via the activation of aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Effects of Indole-3-Lactic Acid, a Metabolite of Tryptophan, on IL-4 and IL-13-Induced Human Skin-Equivalent Atopic Dermatitis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. academic.oup.com [academic.oup.com]

- 22. mdpi.com [mdpi.com]

- 23. Liquid-chromatographic determination of indole-3-acetic acid and 5-hydroxyindole-3-acetic acid in human plasma [pubmed.ncbi.nlm.nih.gov]

- 24. Systematic profiling of indole-3-acetic acid biosynthesis in bacteria using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 26. A liquid chromatography tandem mass spectrometry method for simultaneous determination of acid/alkaline phytohormones in grapes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Indole Lactic Acid in Plasma and Urine: A Potential Biomarker for Chronic Kidney Disease and Inflammatory - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis and Signaling of Indolelactic Acid in the Gut Microbiota

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-lactic acid (ILA) is a significant metabolite produced by the human gut microbiota from the essential amino acid L-tryptophan. As a key signaling molecule in host-microbiota communication, ILA has garnered substantial interest for its immunomodulatory, anti-inflammatory, and barrier-protective functions.[1][2] This metabolite is a potent agonist for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor crucial for maintaining intestinal homeostasis.[3][4] Understanding the biosynthetic pathways of ILA, the specific bacteria responsible for its production, and its downstream signaling cascades is critical for developing novel therapeutics targeting the gut-brain axis and inflammatory diseases.

This technical guide provides an in-depth overview of the core biosynthesis pathway of ILA, quantitative production data, associated signaling mechanisms, and detailed experimental protocols for its study.

The Core Biosynthesis Pathway of Indolelactic Acid

The primary pathway for ILA synthesis in the gut microbiota is a two-step enzymatic conversion of dietary L-tryptophan. This process is primarily carried out by species within the genera Bifidobacterium, Clostridium, and Lactobacillus.[5][6][7][8]

Step 1: Transamination of L-Tryptophan The pathway begins with the conversion of L-tryptophan into the intermediate indole-3-pyruvic acid (IPyA). This reaction is catalyzed by an aromatic amino acid aminotransferase (ArAT), an enzyme widely distributed among gut microorganisms.[5][9][10]

Step 2: Reduction of Indole-3-pyruvic acid The intermediate IPyA is subsequently reduced to form the final product, Indole-3-lactic acid. This reduction is catalyzed by an indolelactate dehydrogenase (ILDH) or a phenyllactate dehydrogenase (fldH).[9][11][12]

The overall reaction is as follows: L-Tryptophan → Indole-3-pyruvic acid → Indole-3-lactic acid

Quantitative Data on ILA Production

The capacity to produce ILA varies significantly between different bacterial species and strains. Bifidobacteria, particularly species prevalent in the infant gut, are notable producers.[5] The following tables summarize available quantitative data on ILA production by specific gut microbes.

Table 1: ILA Production by Select Gut Bacteria

| Bacterial Species | Strain | Condition | ILA Concentration | Reference |

|---|---|---|---|---|

| Bifidobacterium longum subsp. infantis | ATCC 15697 | In vitro culture | 33.12 µg/mL | [13] |

| Bifidobacterium breve | JCM 1192 | In vitro culture | ~25 µg/mL | [5] |

| Bifidobacterium longum subsp. longum | JCM 1217 | In vitro culture | ~18 µg/mL | [5] |

| Lactiplantibacillus plantarum | ZJ316 | In vitro culture | 43.14 µg/mL | [14] |

| Engineered Escherichia coli Nissle 1917 | - | Mouse Model (Cecal Matter) | 149 ± 123.6 nmol/g | [15] |

| Engineered Escherichia coli Nissle 1917 | - | Mouse Model (Fecal Matter) | 73.4 ± 47.2 nmol/g | [15] |

| Lactiplantibacillus strains | Various | In vitro culture | 12.22 to 101.86 ng/mL |[16] |

Signaling Pathways Modulated by ILA

ILA exerts its biological effects on the host primarily by activating the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a pivotal role in regulating immune responses at mucosal surfaces.[3][4][17]

4.1 The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

-

Ligand Binding: ILA, present in the intestinal lumen and systemic circulation, binds to the cytosolic AhR complex, which is chaperoned by proteins like HSP90.

-

Nuclear Translocation: Ligand binding induces a conformational change, causing the AhR complex to translocate into the nucleus.

-

Dimerization and DNA Binding: Inside the nucleus, AhR dissociates from its chaperones and forms a heterodimer with the AhR Nuclear Translocator (ARNT).

-

Gene Transcription: The AhR-ARNT complex binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.

-

Downstream Effects: This binding initiates the transcription of various genes, including cytochrome P450 enzymes (e.g., CYP1A1), and immunomodulatory cytokines like IL-22.[18] Activation of AhR by ILA can also lead to the subsequent activation of the Nrf2 signaling pathway, which controls the expression of antioxidant genes.[17][19][20]

References

- 1. Microbiota-derived indoles alleviate intestinal inflammation and modulate microbiome by microbial cross-feeding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Indole-3-lactic acid derived from tryptophan metabolism alleviates the sFlt-1-induced preeclampsia-like phenotype via the activation of aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indole lactic acid derived from Akkermansia muciniphila activates the aryl hydrocarbon receptor to inhibit ferroptosis in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Production of Indole-3-Lactic Acid by Bifidobacterium Strains Isolated fromHuman Infants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gut Microbiota-Derived Tryptophan Metabolites Maintain Gut and Systemic Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indole-3-lactic acid as a tryptophan metabolite produced by Bifidobacterium spp - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Dual Role of Indoles Derived From Intestinal Microbiota on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. Evaluation of In Vitro Production Capabilities of Indole Derivatives by Lactic Acid Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Targeting the Aryl Hydrocarbon Receptor: The Potential of Indole Compounds in the Treatment of Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Indole-3-Lactic Acid, a Tryptophan Metabolite of Lactiplantibacillus plantarum DPUL-S164, Improved Intestinal Barrier Damage by Activating AhR and Nrf2 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Indolelactic Acid Production by Bifidobacterium

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The human gut microbiota plays a pivotal role in host health, largely through the production of bioactive metabolites. Among these, indole-3-lactic acid (ILA), a tryptophan-derived metabolite, has emerged as a key signaling molecule with potent immunomodulatory properties. Certain species of the genus Bifidobacterium, particularly those prevalent in the infant gut, are significant producers of ILA. This document provides a comprehensive technical overview of the biochemical pathways, quantitative production, and physiological roles of Bifidobacterium-derived ILA. It details the enzymatic processes, summarizes production data across various species, describes the downstream signaling cascades, and provides standardized experimental protocols for its study. This guide is intended to serve as a foundational resource for researchers and professionals in microbiology, immunology, and drug development exploring the therapeutic potential of this host-microbe interaction.

Biochemical Pathway of Indolelactic Acid Synthesis in Bifidobacterium

Bifidobacterium metabolizes the essential amino acid tryptophan into ILA through specific enzymatic pathways. While the complete mechanism is an area of active research, a key pathway involves the conversion of tryptophan to indolepyruvic acid, which is then reduced to ILA.[1] A recently identified key enzyme in this process is an aromatic lactate (B86563) dehydrogenase (ALDH).[2][3]

Another proposed route involves tryptophan deamination by an amino acid oxidase.[1] Furthermore, some human gut-associated Bifidobacterium species, such as B. longum, B. breve, and B. infantis, possess the unique ability to synthesize ILA from exogenous indole (B1671886), a potentially toxic compound.[4][[“]] This novel pathway involves the tryptophan synthase β subunit (TrpB) and ALDH, effectively salvaging indole to produce a beneficial metabolite.[4]

The primary pathway can be summarized as follows:

-

Transamination: Tryptophan is converted to indole-3-pyruvic acid. This step is catalyzed by an aromatic amino acid aminotransferase.

-

Reduction: Indole-3-pyruvic acid is then reduced to yield indole-3-lactic acid. This final step is driven by the enzyme aromatic lactate dehydrogenase (ALDH).[2][3]

References

- 1. Production of Indole-3-Lactic Acid by Bifidobacterium Strains Isolated fromHuman Infants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bifidobacterium species associated with breastfeeding produce aromatic lactic acids in the infant gut - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bifidobacteria with indole-3-lactic acid-producing capacity exhibit psychobiotic potential via reducing neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human gut-associated Bifidobacterium species salvage exogenous indole, a uremic toxin precursor, to synthesize indole-3-lactic acid via tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. consensus.app [consensus.app]

Whitepaper: Lactiplantibacillus plantarum as a Producer of Indolelactic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lactiplantibacillus plantarum, a versatile lactic acid bacterium renowned for its probiotic properties, is a significant producer of indole-3-lactic acid (ILA), a bioactive tryptophan metabolite. This document provides a comprehensive technical overview of L. plantarum's role in ILA production, from its biosynthetic pathways to detailed experimental protocols for cultivation, extraction, and quantification. Furthermore, it elucidates the critical signaling pathways, primarily the Aryl Hydrocarbon Receptor (AhR) pathway, modulated by ILA, highlighting its therapeutic potential in immunology, gastroenterology, and oncology. The quantitative data on ILA production by various L. plantarum strains are systematically presented, offering a valuable resource for strain selection and optimization in research and development.

Introduction

Lactiplantibacillus plantarum is a facultative heterofermentative bacterium found in a wide range of ecological niches, including fermented foods and the human gastrointestinal tract.[1][2] Its ability to metabolize dietary components into health-promoting compounds is a cornerstone of its probiotic functionality. A key metabolic capability is the conversion of the essential amino acid tryptophan into various indole (B1671886) derivatives.[3][4][5] Among these, indole-3-lactic acid (ILA) has emerged as a crucial signaling molecule in host-microbe interactions.[6][7] ILA, produced by several gut commensals including L. plantarum, exerts potent immunomodulatory and barrier-enhancing effects, primarily through the activation of the Aryl Hydrocarbon Receptor (AhR).[8][9][10][11] This technical guide explores the fundamental aspects of L. plantarum as an ILA producer, providing the scientific community with a detailed resource for harnessing its therapeutic potential.

Biosynthesis of Indolelactic Acid in L. plantarum

The primary pathway for ILA synthesis in Lactiplantibacillus plantarum from tryptophan is a two-step process. It begins with the transamination of L-tryptophan to indole-3-pyruvic acid (IPYA). This intermediate is then subsequently reduced to form indole-3-lactic acid.[9] This metabolic route is a key feature of tryptophan catabolism in several probiotic species.[9]

Quantitative ILA Production by L. plantarum Strains

The capacity to produce ILA is strain-specific.[8] Several studies have quantified the ILA yields from different L. plantarum strains, demonstrating a wide range of production capabilities. High-producing strains are of significant interest for the development of next-generation probiotics and postbiotics.

| Lactiplantibacillus plantarum Strain | ILA Yield | Reference |

| ZJ316 | 43.14 mg/L (µg/mL) | [6][7][12][13] |

| F51 | 3.63 mg/L | [6] |

| UM55 | 6.70 mg/L | [6] |

| Various Strains (Shanxi Province) | 12.22 ng/mL to 101.86 ng/mL | [14] |

Table 1: Summary of this compound (ILA) Production by Various L. plantarum Strains.

Experimental Protocols

A standardized workflow is essential for the reliable study of ILA production by L. plantarum. This involves cultivation, extraction and purification, and subsequent quantification.

Protocol 1: Cultivation of L. plantarum for ILA Production

This protocol describes the general conditions for growing L. plantarum to promote the production of tryptophan metabolites.

-

Strain Activation: Activate the cryopreserved L. plantarum strain by performing two successive subcultures in De Man, Rogosa, and Sharpe (MRS) broth.[15] Incubate at 30-37°C for 18-24 hours under static or anaerobic conditions.[1][16][17] Optimal growth for many L. plantarum strains has been noted at 30°C and an initial pH of 6.5.[1][18]

-

Inoculum Preparation: Grow a fresh working culture in MRS broth at 37°C for 18-20 hours to reach the exponential growth phase.[16]

-

Fermentation: Inoculate a larger volume of MRS liquid medium (e.g., 5 L in a bioreactor) with the prepared inoculum (typically 3-5% v/v).[6][16] Ensure the medium contains tryptophan as a precursor.

-

Incubation: Incubate the culture at 37°C for 24 hours.[6][13] Maintain anaerobic conditions and, if using a bioreactor, a gentle agitation speed (e.g., 180 rpm) can be applied.[6]

-

Harvesting: After incubation, centrifuge the culture broth (e.g., at 14,000 x g for 30 minutes at 4°C) to pellet the bacterial cells.[19] Collect the resulting cell-free supernatant (CFS) for ILA extraction.

Protocol 2: Extraction and Purification of ILA

This protocol is based on methods described for purifying ILA from L. plantarum ZJ316 culture supernatant.[6][7][13]

-

Solid-Phase Extraction (SPE): Load the CFS onto a macroporous resin column (e.g., Amberlite XAD-16).

-

Elution: Wash the column with ultrapure water to remove unbound compounds. Elute the bound metabolites using a stepwise gradient of methanol (B129727) (e.g., 30% methanol followed by 50% methanol).[6][13] ILA is typically expected in the 50% methanol fraction.

-

Concentration: Collect the target fraction and concentrate it using a rotary evaporator.

-

Size-Exclusion Chromatography: Further purify the concentrated fraction using a Sephadex G-25 gel filtration column to separate compounds by size.[6][13]

-

Preparative HPLC: For obtaining high-purity ILA, perform a final purification step using reversed-phase high-performance liquid chromatography (RP-HPLC).[6][13] Collect the fraction corresponding to the ILA peak.

-

Purity Verification: Confirm the purity of the final product using analytical HPLC or LC-MS.

Protocol 3: Quantification of ILA by LC-MS/MS

This protocol outlines a sensitive method for the accurate quantification of ILA in biological samples.

-

Sample Preparation: Prepare the CFS by centrifugation and filtration through a 0.22 µm filter. For complex matrices, an additional centrifugal filtration step with a 3-kDa cut-off membrane can be used.[19]

-

Chromatographic Separation:

-

System: Use a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.[14]

-

Column: Employ a reversed-phase C18 or C8 column (e.g., Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 mm × 100 mm).[14][19]

-

Mobile Phase: Use a gradient elution with a mobile phase consisting of A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile.[20]

-

Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 0.3 mL/min).[20]

-

-

Mass Spectrometry Detection:

-

System: Couple the HPLC/UPLC to a tandem mass spectrometer (e.g., QTOF or triple quadrupole) equipped with an electrospray ionization (ESI) source.[14][21]

-

Ionization Mode: Operate in negative ion mode for ILA detection.[14]

-

Detection Mode: Use Selected Reaction Monitoring (SRM) for high specificity and sensitivity, monitoring the specific precursor-to-product ion transition for ILA.

-

-

Quantification: Generate a standard curve using serial dilutions of a pure ILA standard.[14][22] Calculate the concentration of ILA in the samples by interpolating their peak areas against the standard curve. An internal standard can be used to correct for matrix effects and variations in sample processing.

Signaling Pathways Modulated by ILA

ILA produced by L. plantarum is a potent signaling molecule that interacts with host cells, primarily through the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[8][10][23][24]

The AhR Signaling Pathway

Activation of AhR by ILA is a central mechanism for its biological effects.[8][25][26][27][28] Upon binding ILA, the cytosolic AhR translocates to the nucleus, where it dimerizes with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences, known as xenobiotic responsive elements (XREs), in the promoter regions of target genes, initiating their transcription.[26]

Key downstream effects of ILA-mediated AhR activation include:

-

Enhanced Intestinal Barrier Function: AhR activation upregulates the expression of tight junction proteins (e.g., ZO-1, occludin, claudin-1), strengthening the intestinal epithelial barrier.[10][24]

-

Anti-inflammatory Response: The pathway can inhibit pro-inflammatory signaling cascades like NF-κB and activate anti-inflammatory pathways involving Nrf2 and IL-22.[5][8][10][24][26][29] This helps to resolve inflammation in conditions like colitis.[8]

-

Immune Cell Modulation: ILA has been shown to modulate the function of immune cells. For instance, it can promote IL-12 production in dendritic cells, which is crucial for priming CD8+ T cell immunity against tumors.[30]

Conclusion

Lactiplantibacillus plantarum is a robust and versatile producer of the immunomodulatory metabolite, this compound. The strain-specific nature of ILA production underscores the importance of careful screening and selection for developing targeted probiotic and postbiotic therapies. The detailed protocols provided in this guide offer a framework for researchers to cultivate L. plantarum, purify ILA, and accurately quantify its production. Understanding the intricate signaling mechanisms, particularly the AhR pathway, activated by L. plantarum-derived ILA is paramount for translating this fundamental research into novel therapeutic strategies for a range of inflammatory and immune-mediated diseases. This whitepaper serves as a critical resource for scientists and drug development professionals aiming to leverage the host-microbe dialogue for improved human health.

References

- 1. mdpi.com [mdpi.com]

- 2. Strain diversity of plant‐associated Lactiplantibacillus plantarum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lactiplantibacillus plantarum LRCC5314 includes a gene for serotonin biosynthesis via the tryptophan metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Lactiplantibacillus plantarum Regulates Intestinal Physiology and Enteric Neurons in IBS through Microbial Tryptophan Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Effect of Indole-3-Lactic Acid from Lactiplantibacillus plantarum ZJ316 on Human Intestinal Microbiota In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Effect of Indole-3-Lactic Acid from Lactiplantibacillus plantarum ZJ316 on Human Intestinal Microbiota In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of the key tryptophan metabolic characteristics of Lactiplantibacillus plantarum for aryl hydrocarbon receptor activation and ulcerative colitis alleviation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Indole-3-Lactic Acid, a Tryptophan Metabolite of Lactiplantibacillus plantarum DPUL-S164, Improved Intestinal Barrier Damage by Activating AhR and Nrf2 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Indole-3-lactic acid, a metabolite of tryptophan, secreted by Bifidobacterium longum subspecies infantis is anti-inflammatory in the immature intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] The Effect of Indole-3-Lactic Acid from Lactiplantibacillus plantarum ZJ316 on Human Intestinal Microbiota In Vitro | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. preprints.org [preprints.org]

- 16. A novel Lactiplantibacillus plantarum strain: probiotic properties and optimization of the growth conditions by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Metabolite Pattern Derived from Lactiplantibacillus plantarum—Fermented Rye Foods and In Vitro Gut Fermentation Synergistically Inhibits Bacterial Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 18. preprints.org [preprints.org]

- 19. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. A liquid chromatography tandem mass spectrometry method for simultaneous determination of acid/alkaline phytohormones in grapes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Indole lactic acid derived from Akkermansia muciniphila activates the aryl hydrocarbon receptor to inhibit ferroptosis in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Microbiome-derived indole-3-lactic acid reduces amyloidopathy through aryl-hydrocarbon receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pnas.org [pnas.org]

- 27. Indole-3-lactic acid derived from tryptophan metabolism alleviates the sFlt-1-induced preeclampsia-like phenotype via the activation of aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Lactiplantibacillus plantarum-Derived Indole-3-lactic Acid Ameliorates Intestinal Barrier Integrity through the AhR/Nrf2/NF-κB Axis - PubMed [pubmed.ncbi.nlm.nih.gov]